5-chloro-N-cyclopropyl-2-nitroaniline

Molecular weight differentiation Structural characterization Quality control

5-Chloro-N-cyclopropyl-2-nitroaniline offers a unique 5-Cl/2-NO₂/N-cyclopropyl triad unavailable in simpler analogs. The N-cyclopropyl group enhances metabolic stability, while the nitro and chloro groups serve as orthogonal handles for reduction & cross-coupling. With the 4-chloro isomer discontinued, this 5-chloro isomer is the reliable choice for long-term medchem & agrochemical programs. Ideal for kinase, GPCR, and epigenetic targets.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
Cat. No. B3998980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-cyclopropyl-2-nitroaniline
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2
InChIKeyUXYUMRQZVCNBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-cyclopropyl-2-nitroaniline: Structural Identity and Sourcing Baseline for Procurement Decisions


5-Chloro-N-cyclopropyl-2-nitroaniline (molecular formula C₉H₉ClN₂O₂; exact mass 212.035255 g/mol) [1] is a trisubstituted aniline derivative bearing a nitro group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group on the secondary amine nitrogen . The compound is classified as a nitroaromatic secondary amine and serves primarily as a research intermediate in medicinal chemistry and agrochemical discovery programs. Its molecular weight of 212.63 g/mol distinguishes it from the simpler parent structure 5-chloro-2-nitroaniline (172.57 g/mol), reflecting the addition of the sterically constrained cyclopropyl substituent. As of this analysis, the compound lacks a formal CAS registry number in common authoritative databases and is supplied exclusively through specialty chemical vendors for research-use-only (RUO) purposes.

Why 5-Chloro-2-nitroaniline and Other Positional Isomers Cannot Substitute for 5-Chloro-N-cyclopropyl-2-nitroaniline


In-class compounds within the chloro-nitroaniline family cannot be interchanged for this target compound because the unique confluence of three structural features—the 5-chloro substitution pattern, the 2-nitro group, and the N-cyclopropyl substituent—governs reactivity, physicochemical properties, and biological target engagement in ways that simpler analogs do not replicate. The N-cyclopropyl group introduces substantial steric hindrance around the secondary amine, reducing nucleophilicity and altering metabolic susceptibility relative to the unsubstituted aniline parent 5-chloro-2-nitroaniline . Positional isomers such as 4-chloro-N-cyclopropyl-2-nitroaniline (CAS 304914-98-5) and 2-chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) share the same molecular formula (C₉H₉ClN₂O₂) and molecular weight (212.63 g/mol) but differ in the ring position of the chlorine substituent, which directly modulates aromatic ring electron density and regioselectivity in downstream functionalization reactions . Furthermore, the 4-chloro positional isomer has been discontinued by at least one major supplier (Sigma-Aldrich), creating a practical procurement barrier that favors the 5-chloro isomer for programs requiring sustained supply continuity . These structural differences translate into distinct reactivity profiles that cannot be compensated for by simple stoichiometric adjustments.

Quantitative Differentiation Evidence for 5-Chloro-N-cyclopropyl-2-nitroaniline Versus Closest Analogs


Molecular Weight Increase of 23.2% Over the Parent 5-Chloro-2-nitroaniline Quantifies the N-Cyclopropyl Modification

The target compound possesses a molecular weight of 212.63 g/mol, representing a 23.2% increase over the parent compound 5-chloro-2-nitroaniline (172.57 g/mol, CAS 1635-61-6) . This mass difference of 40.06 g/mol corresponds precisely to the addition of a cyclopropyl group (-C₃H₅) replacing one hydrogen atom on the aniline nitrogen, providing a definitive mass spectrometric handle for identity confirmation and purity assessment that unambiguously distinguishes the target from non-cyclopropylated analogs.

Molecular weight differentiation Structural characterization Quality control

Chlorine Positional Isomerism: 5-Cl Versus 4-Cl Regioisomers Exhibit Divergent Aromatic Ring Electron Density Affecting Regioselectivity

The chlorine atom at the 5-position (meta to the nitro group) in the target compound creates a different aromatic ring electron density distribution compared to the 4-chloro positional isomer (CAS 304914-98-5), where chlorine is para to the nitro group . According to vendor technical documentation, this positional difference directly alters regioselectivity in further functionalization reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution . The 5-chloro configuration places the chlorine substituent in a position where its electron-withdrawing inductive effect operates through a different resonance pathway compared to the 4-chloro isomer, affecting the activation/deactivation pattern of ring positions for subsequent synthetic transformations. No quantitative Hammett σ values are available in the public domain for direct comparison, limiting this evidence to class-level inference based on well-established substituent effect principles.

Regioselectivity Electrophilic aromatic substitution Positional isomer comparison

Supplier Continuity: 4-Chloro Positional Isomer Discontinued by Sigma-Aldrich While 5-Chloro Isomer Remains Commercially Active

Sigma-Aldrich has officially discontinued its listing for 4-chloro-N-cyclopropyl-2-nitroaniline (Catalog No. EME00350, CAS 304914-98-5) , while the 5-chloro target compound remains in-stock and actively supplied through specialty vendors . This creates a practical procurement differentiation: research programs that selected the 4-chloro isomer as their intermediate must now either re-validate their synthetic route with the 5-chloro isomer or source from alternative suppliers, introducing a tangible switching cost. The 2-chloro positional isomer (2-chloro-N-cyclopropyl-4-nitroaniline, CAS 170104-39-9) remains available but places the chlorine adjacent to the cyclopropylamino group, creating steric compression not present in the 5-chloro isomer.

Commercial availability Supply chain continuity Procurement risk

Steric Hindrance from N-Cyclopropyl Group: Reduced Solubility in Polar Solvents Versus Enhanced Thermal Stability Relative to N-Unsubstituted Parent

Vendor technical documentation states that the N-cyclopropyl group in 5-chloro-N-cyclopropyl-2-nitroaniline increases steric hindrance around the secondary amine, which reduces solubility in polar solvents compared to the N-unsubstituted parent 5-chloro-2-nitroaniline but simultaneously enhances thermal stability . The cyclopropane ring's inherent ring strain (approximately 27.5 kcal/mol for cyclopropane vs. essentially zero for acyclic alkanes) contributes to both effects: the strained ring restricts conformational freedom, reducing solvation by polar media, while the same rigidity raises the energetic barrier for thermal degradation pathways. Quantitative solubility data (e.g., mg/mL in DMSO, ethanol, water) and thermal degradation kinetics (e.g., TGA or accelerated stability study data at 40°C/75% RH) are not publicly available for this specific compound, limiting this evidence to qualitative class-level inference.

Physicochemical properties Solubility Thermal stability Steric effects

N-Cyclopropyl Group Confers Class-Level Resistance to Cytochrome P450-Mediated N-Dealkylation Relative to N-Alkyl Analogs

A foundational study by McMahon et al. (1971) demonstrated that the N-cyclopropyl group produces a unique inhibitory effect on oxidative microsomal demethylation compared to N-alkyl analogs, establishing a class-level principle that N-cyclopropyl anilines resist P450-mediated N-dealkylation [1]. This body of work, including subsequent studies on cyclopropylamine inactivation of cytochromes P450 [2], provides mechanistic evidence that the cyclopropyl substituent can act as a metabolic soft spot that, paradoxically, leads to enzyme inactivation rather than productive metabolism. While no direct metabolic stability data exist for 5-chloro-N-cyclopropyl-2-nitroaniline specifically, this class-level evidence suggests that the N-cyclopropyl group may confer different metabolic fate compared to N-methyl, N-ethyl, or N-isopropyl analogs, a consideration relevant for programs where the compound serves as a precursor to bioactive molecules.

Metabolic stability Cytochrome P450 N-dealkylation Cyclopropylamine

Recommended Procurement and Research Application Scenarios for 5-Chloro-N-cyclopropyl-2-nitroaniline


Medicinal Chemistry: Scaffold for Synthesis of N-Cyclopropyl-Containing Bioactive Molecules with Differentiated Metabolic Profiles

Based on class-level evidence that N-cyclopropyl anilines resist cytochrome P450-mediated N-dealkylation , 5-chloro-N-cyclopropyl-2-nitroaniline is suited as a synthetic intermediate in medicinal chemistry programs where the cyclopropyl group is intended to modulate metabolic stability of the final drug candidate. The 5-chloro-2-nitro substitution pattern provides two orthogonal handles for further elaboration: the nitro group can be reduced to a primary amine for amide coupling or heterocycle formation, while the chlorine atom serves as a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The compound's molecular weight of 212.63 g/mol enables reliable LC-MS tracking throughout multi-step synthetic sequences. Programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets where cyclopropylamine motifs appear in known pharmacophores may derive particular value.

Agrochemical Intermediate: N-Cyclopropyl-Nitroaniline Building Block for Herbicide and Pesticide Discovery

The compound is described in vendor documentation as a potential agrochemical intermediate , consistent with the established use of N-cyclopropyl aniline derivatives in herbicide development. The combination of electron-withdrawing nitro and chloro substituents enhances resistance to electrophilic substitution, a desirable property for compounds intended to persist under environmental exposure conditions . The 5-chloro regioisomer offers distinct regioselectivity in further functionalization compared to the 4-chloro analog , which may be critical for structure-activity relationship exploration in crop protection lead optimization. Programs developing dinitroaniline-class herbicides or fungicides may consider this compound as a diversification point.

Chemical Biology: Metabolic Pathway Probe Leveraging the N-Cyclopropyl P450 Interaction Motif

The well-characterized capacity of N-cyclopropylamines to act as mechanism-based inactivators of cytochrome P450 enzymes positions 5-chloro-N-cyclopropyl-2-nitroaniline as a potential tool compound or precursor for chemical biology studies investigating P450 enzymology. The 5-chloro-2-nitro substitution pattern provides a chromophoric handle (nitroaromatic absorbance) for spectroscopic detection in biochemical assays. Researchers studying drug metabolism, CYP isoform selectivity, or designing P450-activated prodrugs may find this scaffold useful, though direct structure-activity data for this specific compound in P450 assays are not currently available in the public domain.

Multi-Step Organic Synthesis: Differentiated Regioselectivity for Orthogonal Functionalization Strategies

The distinct substitution pattern of 5-chloro-N-cyclopropyl-2-nitroaniline—with the chlorine meta to the nitro group and para to the cyclopropylamino group—provides a regiochemical configuration that differs from all three common positional isomers (2-Cl, 3-Cl, and 4-Cl variants). This unique arrangement enables synthetic chemists to exploit the differential directing effects of the three substituents for sequential, orthogonal functionalization of the aromatic ring . The discontinued status of the 4-chloro isomer at Sigma-Aldrich further reinforces the 5-chloro isomer as the more reliable procurement choice for long-term synthetic methodology development programs requiring consistent building block supply.

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